6-amino-1-cyclopropyl-1H-1,3-benzodiazol-2-ol hydrochloride
Overview
Description
6-amino-1-cyclopropyl-1H-1,3-benzodiazol-2-ol hydrochloride is a chemical compound with the molecular formula C10H12ClN3O and a molecular weight of 225.68 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a benzodiazole ring. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Both compounds contain an imidazole or benzimidazole ring, which is a common structural motif in many biologically active compounds . The imidazole ring can interact with various biological targets, such as enzymes and receptors, due to its ability to donate and accept hydrogen bonds .
Mode of Action
The exact mode of action would depend on the specific biological target. Generally, compounds with an imidazole ring can bind to the active site of an enzyme or receptor, leading to a change in its activity .
Biochemical Pathways
Imidazole-containing compounds can affect various biochemical pathways. For example, they can inhibit enzymes involved in the synthesis of certain biomolecules, or they can modulate the signaling pathways mediated by certain receptors .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would depend on their specific chemical structures. Generally, imidazole-containing compounds are well absorbed and distributed in the body due to their polarity and ability to form hydrogen bonds .
Result of Action
The molecular and cellular effects would depend on the specific biological target and the biochemical pathway affected. For example, if the compound inhibits an enzyme involved in inflammation, it could lead to a reduction in inflammatory responses .
Action Environment
Environmental factors such as pH and temperature can influence the stability and efficacy of these compounds. For example, extreme pH values could affect the ionization state of the imidazole ring, potentially affecting its ability to interact with its target .
Preparation Methods
The synthesis of 6-amino-1-cyclopropyl-1H-1,3-benzodiazol-2-ol hydrochloride typically involves multiple steps One common synthetic route starts with the cyclopropylation of a suitable benzodiazole precursorThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
6-amino-1-cyclopropyl-1H-1,3-benzodiazol-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-amino-1-cyclopropyl-1H-1,3-benzodiazol-2-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
6-amino-1-cyclopropyl-1H-1,3-benzodiazol-2-ol hydrochloride can be compared with other similar compounds, such as:
6-amino-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride: This compound has a similar structure but lacks the hydroxyl group at the 2-position.
6-amino-1-cyclopropyl-1H-1,3-benzodiazol-2-thiol hydrochloride: This compound has a thiol group instead of a hydroxyl group at the 2-position.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-amino-3-cyclopropyl-1H-benzimidazol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c11-6-1-4-8-9(5-6)13(7-2-3-7)10(14)12-8;/h1,4-5,7H,2-3,11H2,(H,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHDDAPGNPIMKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=CC(=C3)N)NC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060036-16-8 | |
Record name | 6-amino-1-cyclopropyl-1H-1,3-benzodiazol-2-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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